molecular formula C10H8ClNO B8182048 5-Chloro-6-methoxyisoquinoline

5-Chloro-6-methoxyisoquinoline

Cat. No.: B8182048
M. Wt: 193.63 g/mol
InChI Key: FIERDMLAPYQXPH-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-alkynylaldehyde with ammonium bicarbonate via an Ag-catalyzed 6-endo-dig closed-loop process, leading to various substituted isoquinoline derivatives . Another method includes the use of phthalimide as a raw material, proceeding via rearrangement under strong alkaline conditions .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions in autoclave reactors. For instance, a clean and nitrogen-purged 1,000 L autoclave reactor can be charged with catalysts like 10% Pd/C under nitrogen, followed by the addition of the precursor solution .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxyisoquinoline can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain isoquinoline derivatives have been shown to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-6-methoxyisoquinoline is unique due to the presence of both the chlorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Chloro-6-methoxyisoquinoline is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of chlorine and methoxy groups influences its biological activity by altering electronic properties and lipophilicity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL, indicating potent activity compared to standard antibiotics .

CompoundBacterial StrainMIC (mg/mL)
This compoundE. coli1×1051\times 10^{-5}
S. aureus1×1041\times 10^{-4}
Klebsiella pneumoniae1×1051\times 10^{-5}

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The cytotoxicity is often assessed using the MTT assay, with IC50 values typically ranging from 55 to 3030 µM, indicating significant selectivity towards cancer cells over normal cells .

Cell LineIC50 (µM)
HeLa10
MCF-77
A54920

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Anticancer Mechanism : Studies suggest that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it may inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies

  • Antibacterial Activity Against Pseudomonas aeruginosa : A study reported that derivatives similar to this compound exhibited inhibition zones comparable to standard antibiotics, suggesting potential as a new antibacterial agent .
  • Cytotoxicity in Cancer Models : In vitro tests revealed that the compound demonstrated higher selectivity towards cancer cells compared to normal fibroblasts, with a selectivity index greater than 33, indicating its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

5-chloro-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIERDMLAPYQXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (0.347 g, 2.60 mmol) is added to a solution of 6-methoxyisoquinoline (Synth. Commun. 1999, 29, 1617) (0.207 g, 1.30 mmol) in acetic acid (9m1). The reaction is heated at 50° C. for 3 hours, cooled to ambient temperature, evaporated and partitioned between ethyl acetate and 1M aqueous sodium hydroxide. The organic phase is washed with water and brine, dried over magnesium sulfate and evaporated afford 5-chloro-6-methoxyisoquinoline, [MH]+ 194. A solution of this intermediate (0.175 g, 0.90 mmol) in THF (4.5 ml) and acetic anhydride (0.101 ml, 1.08 mmol) is treated with sodium triacetoxyborohydride (0.229 g, 1.08 mmol) and the reaction is stirred at ambient temperature for 22 hours. The solvent is evaporated, the residue is taken into ethyl acetate, washed with 0.5M aqueous hydrochloric acid, then brine and dried over magnesium sulfate. Evaporation affords 1-(5-chloro-6-methoxy-1H-isoquinolin-2-yl)-ethanone, mp 78-80° C. A suspension of this intermediate (0.150 g, 0.60 mmol) and glyoxylic acid (76mg, 0.80 mmol) in 6M aqueous hydrochloric acid (2.8 ml) is heated at 100° C. for 3 hours. After cooling to ambient temperature, the resultant solid is collected by filtration to afford (5-chloro-6-methoxy-isoquinolin-4-yl)-acetic acid, [MH]+ 252. A suspension of this intermediate (0.970 g, 3.38 mmol) and ammonium formate (1.05 g, 16.9 mmol) in 1:1 acetic acid-water (25 ml) is treated with 10% Pd/C (0.730 g) and stirred at ambient temperature for 16 hours. After filtration through Celite®, the combined filtrate and washings are evaporated and purified by Soxhlet extraction with acetone to afford (6-methoxy-isoquinolin-4-yl)-acetic acid [MH]+ 218. Alternatively reduction of (5-chloro-6-methoxy-isoquinolin-4-YIN)-acetic acid to afford (6-methoxy-isoquinolin4-yl)-acetic acid is accomplished by stirring a suspension of (5-chloro-6-methoxy-isoquinolin-4-yl)-acetic acid (20 g, 69.4 mmol) in 1 Molar sodium hydroxide solution (400 ML) for 20 min, filtering off the resultant salt and then treating with hydrogen gas in the presence of 10% Pd/C (1.4 g) at atmospheric pressure for 2.25 h. The resulting suspension is filtered through glass wool and celite, washing with water (50 ML). The solution is then cooled in an ice water bath and slowly (30 min) neutralized and then acidified with 5 Molar hydrochloric acid (80 ml). A suspension forms and further crystallisation is encouraged by standing at 5° C. for 20 h. The resulting crystals are removed by filtration and washed with ice cold ethanol (25 ml) drying under reduced pressure gives (6-methoxy-isoquinolin-4-yl)-acetic acid.
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0.347 g
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0.207 g
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